molecular formula C18H18ClN3O2 B11144626 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(furan-2-yl)ethyl]acetamide

2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(furan-2-yl)ethyl]acetamide

Cat. No.: B11144626
M. Wt: 343.8 g/mol
InChI Key: FOOPKCAZUPIMER-UHFFFAOYSA-N
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Description

2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(furan-2-yl)ethyl]acetamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a pyrazole ring substituted with a chlorophenyl group and a furan ring, making it a molecule of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(furan-2-yl)ethyl]acetamide typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of the chlorophenyl and furan groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(furan-2-yl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with parameters like temperature, pressure, and solvent choice being critical.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(furan-2-yl)ethyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(furan-2-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.

    2-amino-5-methoxy-pyrimidin-4-ol: Another compound with potential biological activities.

Uniqueness

2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(furan-2-yl)ethyl]acetamide stands out due to its unique combination of a pyrazole ring, chlorophenyl group, and furan ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H18ClN3O2

Molecular Weight

343.8 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[2-(furan-2-yl)ethyl]acetamide

InChI

InChI=1S/C18H18ClN3O2/c1-12-16(11-17(23)20-9-8-15-3-2-10-24-15)18(22-21-12)13-4-6-14(19)7-5-13/h2-7,10H,8-9,11H2,1H3,(H,20,23)(H,21,22)

InChI Key

FOOPKCAZUPIMER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)Cl)CC(=O)NCCC3=CC=CO3

Origin of Product

United States

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